Cyanate d'ester de bisphénol dicyclopentadiényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

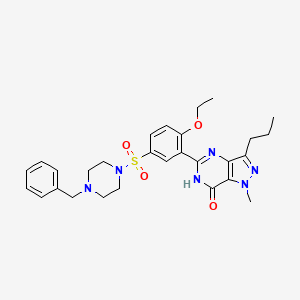

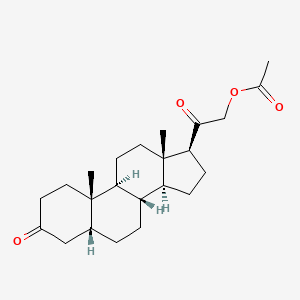

Dicyclopentadienylbisphenol cyanate ester is a specialized compound known for its unique chemical structure and properties. It is primarily used in the production of high-performance composite materials, particularly in the aerospace, automotive, and electronics industries. This compound is valued for its excellent thermal stability, mechanical strength, and dielectric properties, making it suitable for applications requiring high-performance materials .

Applications De Recherche Scientifique

Dicyclopentadienylbisphenol cyanate ester has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Dicyclopentadienylbisphenol cyanate ester (DCPDCE) primarily targets the formation of high-performance polymers and composites . It is used in the production of epoxy co-polymers , which are known for their high strength-to-weight ratio, outstanding dimensional stability, and creep resistance under mechanical stress .

Mode of Action

DCPDCE is synthesized by carefully reacting dicyclopentadienyl bisphenol with cyanic acid to create bisphenol A cyanate ester prepolymer . This phase is essential for achieving the desired molecular architecture for polymerization . DCPDCE transforms into a strongly cross-linked network upon curing . The chemical evolution gives the material better thermal stability and mechanical strength .

Biochemical Pathways

The biochemical pathway of DCPDCE involves the copolymerization between epoxy and DCPDCE . This process results in the formation of co-polymers with unique viscoelastic properties . The introduction of E51 in the co-polymers effectively improves the toughness of DCPDCE, while the thermal dimensional stability would be weakened .

Result of Action

The result of DCPDCE’s action is the formation of a strongly cross-linked network that exhibits better thermal stability and mechanical strength . This makes DCPDCE a good choice for high-performance composites, especially those with low dielectric materials .

Action Environment

The curing chemistry of DCPDCE, which affects its characteristics and application performance, must be carefully managed . Factors such as curing temperature and time are crucial to DCPDCE solid curing . Moreover, DCPDCE’s excellent balance of features, including improved dielectric performance, makes it adaptable to various environmental factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dicyclopentadienylbisphenol cyanate ester is synthesized by reacting dicyclopentadiene with bisphenol-A and adding cyanic acid. This meticulous methodology ensures the production of a high-purity product that performs well in composite material manufacturing . The synthesis involves carefully controlled reaction conditions to manage the molecular structure, which directly affects the material’s properties.

Industrial Production Methods

In industrial settings, the production of dicyclopentadienylbisphenol cyanate ester follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency. The industrial production methods are designed to be efficient and cost-effective while ensuring the compound’s high performance in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclopentadienylbisphenol cyanate ester undergoes several types of chemical reactions, including:

Cyclotrimerization: This reaction forms a triazine ring structure, which is a key feature of cyanate ester resins.

Polymerization: The compound can polymerize to form high-performance polymers with excellent mechanical and thermal properties.

Common Reagents and Conditions

Common reagents used in reactions involving dicyclopentadienylbisphenol cyanate ester include catalysts that facilitate cyclotrimerization and polymerization. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving dicyclopentadienylbisphenol cyanate ester include high-performance polymers and composite materials. These products are characterized by their enhanced mechanical strength, thermal stability, and dielectric properties, making them suitable for demanding applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to dicyclopentadienylbisphenol cyanate ester include other cyanate ester resins, such as bisphenol-A dicyanate and novolac cyanate esters .

Uniqueness

Dicyclopentadienylbisphenol cyanate ester stands out due to its unique molecular structure, which provides enhanced toughness, durability, and thermal stability compared to other cyanate ester resins. Its lower viscosity also simplifies processing, allowing for more intricate shapes and structures .

Propriétés

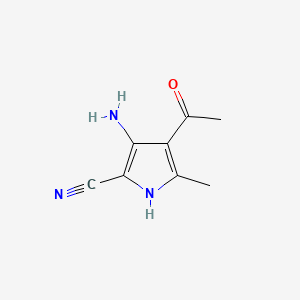

IUPAC Name |

[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCNZOJNSJLMS-PHWWCQNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)

![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)